molecular formula C21H21Cl2NO4 B2702326 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879045-53-1

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B2702326
CAS RN: 879045-53-1
M. Wt: 422.3
InChI Key: ZOTLQLUJFSHWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H21Cl2NO4 . Its average mass is 422.302 Da and its monoisotopic mass is 421.084778 Da .

Scientific Research Applications

Alzheimer's Disease Treatment

Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants
Indoline derivatives have been investigated for their potential in treating Alzheimer's disease through their dual function as cholinesterase inhibitors and antioxidants. These compounds exhibit scavenging activity against radicals and protect against cytotoxicity in cell cultures exposed to oxidative stress, suggesting their utility in addressing the multifaceted nature of neurodegenerative diseases like Alzheimer's (Yanovsky et al., 2012).

Environmental Impurities

Dioxin and Dioxin-like PCB Impurities in Agrochemical Formulations
Research has also explored the presence of dioxin impurities in agrochemicals, including those related to chlorophenol compounds. This study highlights the environmental and health risks posed by such impurities, underscoring the importance of monitoring and controlling these substances in agricultural products (Masunaga et al., 2001).

Anti-Inflammatory and Analgesic Properties

Anti-Inflammatory with Reduced Gastric Ulceration Properties
A specific indoline derivative has been synthesized and shown to possess anti-inflammatory and analgesic activities without the side effects of gastric ulceration, indicating its potential as a safer therapeutic option for chronic inflammatory diseases (Chung et al., 2009).

Corrosion Inhibition

Adsorption of Schiff Bases on Stainless Steel Surface
Schiff bases derived from indole compounds have been studied for their corrosion inhibition properties on stainless steel in acidic environments. These findings suggest applications in protecting industrial materials and infrastructure from corrosion-related damage (Vikneshvaran & Velmathi, 2017).

Antimicrobial Activity

Antimicrobial Agents Evaluation
Novel indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities, which may contribute to the development of new antimicrobial agents for treating infections caused by pathogenic microorganisms (Debnath & Ganguly, 2015).

properties

IUPAC Name

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO4/c1-13-4-6-18-16(10-13)21(27,12-14(2)25)20(26)24(18)8-3-9-28-19-7-5-15(22)11-17(19)23/h4-7,10-11,27H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLQLUJFSHWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

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